2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a bicyclic core structure with fused pyrazole and pyrazine rings. The substitution at the 2-position with a 1,3-benzodioxol-5-yl group and at the 5-position with a 3,4-difluorobenzyl moiety distinguishes it from related derivatives. The benzodioxole group enhances metabolic stability by resisting oxidative degradation, while the difluorobenzyl substitution likely improves lipophilicity and target binding affinity .
Properties
CAS No. |
1326862-45-6 |
|---|---|
Molecular Formula |
C20H13F2N3O3 |
Molecular Weight |
381.339 |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C20H13F2N3O3/c21-14-3-1-12(7-15(14)22)10-24-5-6-25-17(20(24)26)9-16(23-25)13-2-4-18-19(8-13)28-11-27-18/h1-9H,10-11H2 |
InChI Key |
DUPASABYXUTKQF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=C(C=C5)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H13F2N3O3
- Molecular Weight : 381.3 g/mol
- IUPAC Name : 2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may exhibit anti-cancer properties by inducing apoptosis in tumor cells. This mechanism is supported by the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Biological Activity Overview
The compound has been evaluated for various biological activities:
Case Studies and Research Findings
-
Anti-Cancer Efficacy :
- In a study involving human cancer xenografts in nude mice, the compound demonstrated significant tumor growth inhibition without substantial weight loss in subjects. The underlying mechanism was linked to increased TUNEL staining and activation of caspases, indicating robust apoptotic activity in tumor tissues .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized yet; however, initial studies suggest favorable absorption characteristics and a promising bioavailability profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity: Fluorinated Aromatic Groups (e.g., 3,4-difluorobenzyl or 4-fluorophenyl) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors . Hydroxymethyl Groups improve aqueous solubility but may reduce membrane permeability compared to nonpolar analogs . Oxadiazole and Morpholine Moieties (e.g., in compounds from ) increase hydrogen-bonding capacity, critical for antimicrobial activity.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for pyrazolo[1,5-a]pyrazin-4(5H)-ones) reduces reaction time from hours to minutes and avoids toxic solvents, enhancing scalability .
Pharmacokinetic Limitations :
- Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives show stability in phosphate buffer but fail to act as prodrugs due to insufficient reactivity with glutathione (GSH) .
Crystallographic Insights :
- Weak intermolecular interactions (e.g., C–H⋯O in ) influence crystal packing, which may correlate with solid-state stability and formulation properties.
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) for solubility.
- Adjust temperature (80–120°C) to balance reaction rate and byproduct formation.
- Monitor pH in aqueous steps to prevent hydrolysis of sensitive groups.
Which spectroscopic and crystallographic techniques are most effective for characterizing pyrazolo[1,5-a]pyrazinone derivatives?
Q. Basic
- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and crystal packing (e.g., C–H⋯O interactions) . Example data for a related compound:
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| Unit cell (Å) | , , |
| factor | 0.041 |
- NMR/IR : NMR identifies substituent patterns (e.g., fluorobenzyl protons at δ 7.2–7.8 ppm), while IR confirms carbonyl stretches (~1680 cm) .
How can single-crystal X-ray diffraction data determine molecular conformation and intermolecular interactions?
Q. Advanced
- Dihedral angles : Quantify planarity between the pyrazole ring and substituents (e.g., 16.05° for chlorophenyl vs. 84.84° for dimethoxyphenethyl in related structures) .
- Intermolecular interactions : Weak C–H⋯O bonds stabilize crystal lattices, with bond lengths of 2.5–3.0 Å .
- Screw-boat conformation : Analyze six-membered heterocyclic rings using torsion angles (e.g., θ = 5–15° for boat-like distortions) .
Q. Key workflow :
Refine data with least-squares matrix methods.
Validate using factors (<0.05 for high precision).
Compare with density functional theory (DFT)-optimized geometries.
What strategies are employed to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrazinones?
Q. Advanced
- Bioisosteric replacement : Substitute fluorobenzyl groups to enhance binding to kinase targets (e.g., KDR kinase inhibition) .
- Electron-withdrawing groups : Fluorine atoms improve metabolic stability and membrane permeability .
- In vitro assays : Test antitrypanosomal activity via parasite viability assays (IC values) and compare with control compounds .
Q. Data contradiction resolution :
- Replicate assays under standardized conditions (pH, temperature).
- Use molecular docking to rationalize discrepancies between in vitro and in vivo results .
How can computational methods predict binding affinity and electronic properties of fluorinated pyrazolo[1,5-a]pyrazinones?
Q. Advanced
- Molecular docking : Simulate interactions with biological targets (e.g., benzodiazepine receptors) using AutoDock Vina. Fluorine substituents enhance hydrophobic contacts .
- DFT calculations : Calculate HOMO-LUMO gaps to assess reactivity. For example, difluorobenzyl groups reduce band gaps by 0.5 eV compared to non-fluorinated analogs.
- MD simulations : Evaluate stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
What are the key considerations in designing solubility and stability studies for pyrazolo[1,5-a]pyrazinones?
Q. Basic
Q. Experimental design :
- Prepare buffered solutions (pH 1.2–7.4) to simulate gastrointestinal conditions.
- Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
How should researchers address discrepancies in biological activity data between assay types?
Q. Advanced
- Assay validation : Ensure consistency in cell lines (e.g., HeLa vs. HEK293) and incubation times.
- Meta-analysis : Compare IC values across studies using standardized normalization (e.g., % inhibition relative to positive controls) .
- Mechanistic studies : Employ knock-out models or siRNA to confirm target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
